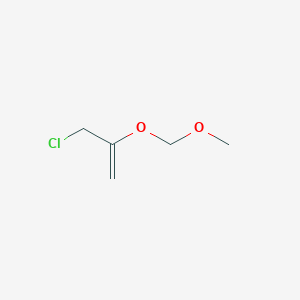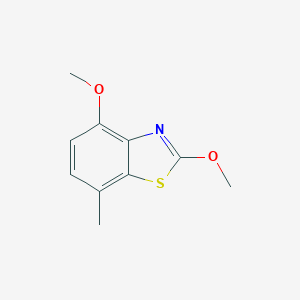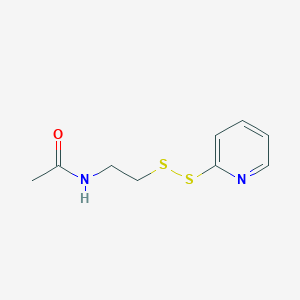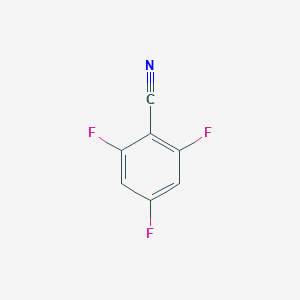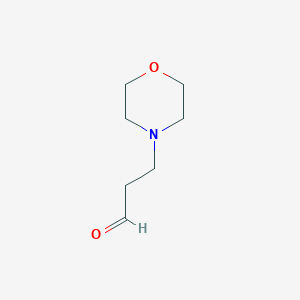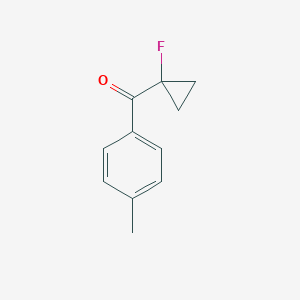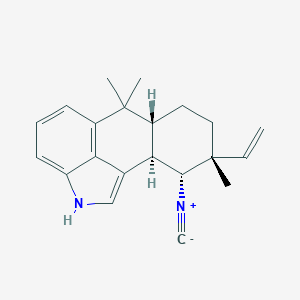
hapalindole H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hapalindole H is a natural product that belongs to the alkaloid family. It was first isolated from a marine cyanobacterium Hapalosiphon sp. by a group of researchers in 2004. Since then, this compound has attracted a lot of attention from scientists due to its potential applications in various fields such as medicine, agriculture, and biotechnology.
Aplicaciones Científicas De Investigación
Apoptotic Effects in Prostate Cancer Cells
Hapalindole H (Hap H) has been identified as a significant inhibitor of nuclear factor-kappa B (NF-ĸB) with selective cytotoxicity against prostate cancer cells. It induces apoptosis through the intrinsic mitochondrial pathway in hormone-independent PC-3 prostate cancer cells. This effect is characterized by the disruption of the outer mitochondrial membrane, leading to an increased apoptotic state in treated cells (Acuña et al., 2018).
Biosynthetic Assembly and Chemical Structure
Hapalindoles possess a complex polycyclic ring system. Their biosynthetic assembly mechanism involves a Cope rearrangement and a C-C bond-forming cascade. The study of the fam gene cluster in the cyanobacterium Fischerella ambigua UTEX 1903 has provided insights into the enzymes involved in this process, such as FamD1, FamD2, and FamC1, which contribute to the formation of the tetracyclic core ring system of hapalindoles (Li et al., 2015).
Structural Insights into Biosynthesis
The structural basis of the Cope rearrangement and cyclization in hapalindole biogenesis has been detailed through the study of HpiC1, a Stig cyclase. This enzyme catalyzes the formation of hapalindole alkaloids and controls the position of terminal electrophilic aromatic substitution, distinguishing hapalindole from fischerindole alkaloids (Newmister et al., 2018).
Sodium Channel Modulation
Hapalindoles have been shown to modulate sodium channels. This property was observed in the neuroblastoma cell line BE(2)-M17, where hapalindoles inhibited veratridine-induced depolarization in a manner similar to that of neosaxitoxin. This finding suggests that hapalindoles could be neurotoxic secondary metabolites, impacting water quality assessment due to their presence in freshwater ecosystems (Cagide et al., 2014).
Comparative Analysis of Biosynthetic Gene Clusters
A comparative analysis of hapalindole, ambiguine, and welwitindolinone gene clusters has been conducted, revealing the conservation of the organization of the welwitindolinone gene cluster across strains. This research has also highlighted the pivotal role of cis and trans indole-isonitrile intermediates in the early steps of hapalindole biosynthesis (Micallef et al., 2014).
Immunomodulatory Effects
Hapalindoles from the cyanobacterium Hapalosiphon sp. have been identified as compounds responsible for immunomodulatory effects, specifically inhibiting T cell proliferation. Hapalindole A, the most potent compound, reduced T cell proliferation with an IC50 of 1.56 µM, suggesting potential applications in treating autoimmune diseases and cancers (Chilczuk et al., 2019).
Propiedades
Número CAS |
101968-75-6 |
|---|---|
Nombre del producto |
hapalindole H |
Fórmula molecular |
C21H24N2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(2R,3R,4R,7R)-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H24N2/c1-6-21(4)11-10-15-18(19(21)22-5)13-12-23-16-9-7-8-14(17(13)16)20(15,2)3/h6-9,12,15,18-19,23H,1,10-11H2,2-4H3/t15-,18+,19-,21+/m1/s1 |
Clave InChI |
SLUFHMQYBPOTFZ-LKRGOLFISA-N |
SMILES isomérico |
C[C@@]1(CC[C@@H]2[C@@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)C=C |
SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
SMILES canónico |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



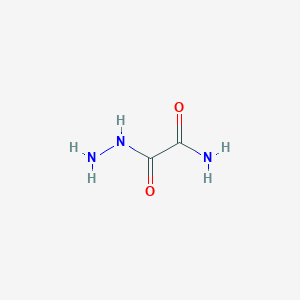
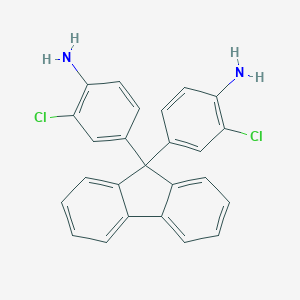
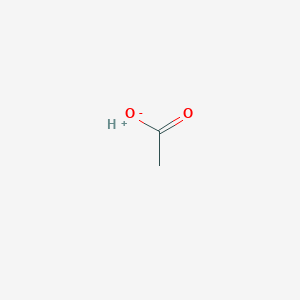
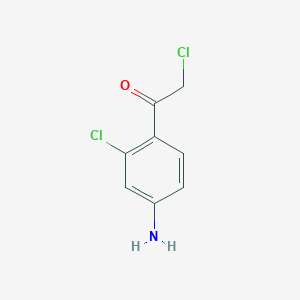
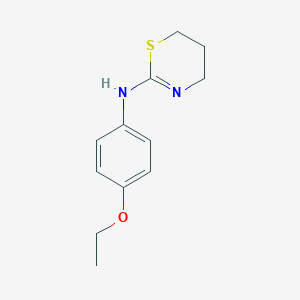
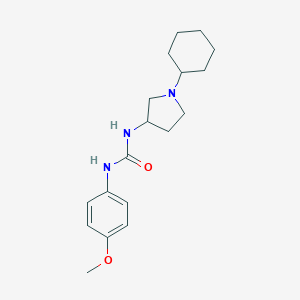
![(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7-(dimethylamino)-8-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12495.png)
